4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-(2,3,4-trimethoxyphenyl)-, (3S)-
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Overview
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-(2,3,4-trimethoxyphenyl)-, (3S)-, also known as 3’-O-Methylviolanone, is a compound with the molecular formula C18H18O6 and a molecular weight of 330.33 g/mol . This compound is a crystalline solid, typically yellow to orange in color, and exhibits unique natural fluorescence properties .
Preparation Methods
The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-(2,3,4-trimethoxyphenyl)-, (3S)- involves multiple steps and various chemical reactions. The synthetic routes often require specific reaction conditions and reagents to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-(2,3,4-trimethoxyphenyl)-, (3S)- has several scientific research applications:
Chemistry: It is used as a chemical reagent in various organic synthesis reactions.
Biology: The compound’s unique properties make it useful in biological studies, including fluorescence microscopy.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for research in pharmacology and biochemistry .
Comparison with Similar Compounds
Similar compounds to 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-(2,3,4-trimethoxyphenyl)-, (3S)- include:
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)-: Known for its distinct hydroxyl groups and phenyl ring.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)-: Features methoxy and hydroxy groups, contributing to its unique chemical properties. These compounds share structural similarities but differ in their functional groups and specific properties, highlighting the uniqueness of 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-(2,3,4-trimethoxyphenyl)-, (3S)-.
Properties
CAS No. |
56973-42-3 |
---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(3S)-7-hydroxy-3-(2,3,4-trimethoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-14-7-6-11(17(22-2)18(14)23-3)13-9-24-15-8-10(19)4-5-12(15)16(13)20/h4-8,13,19H,9H2,1-3H3/t13-/m1/s1 |
InChI Key |
IFIRIIBDWLSFFH-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@H]2COC3=C(C2=O)C=CC(=C3)O)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC)OC |
Origin of Product |
United States |
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